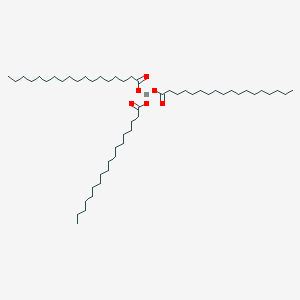

Aluminum Stearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils.

Insoluble in alcohol, ether; soluble in alkali

Synonyms

Canonical SMILES

Coatings and Allied Industries

Field: Industrial Chemistry

Method: It is mixed into the coating material during the manufacturing process.

Triboelectrification Mitigation

Field: Materials Process Engineering

Method: Glass beads are surface-treated and then coated with Aluminium stearate.

Alkyd Paints

Field: Paint Technology

Application: Aluminium stearate acts as a gelling agent for alkyd paints.

Method: It is mixed into the paint during the manufacturing process.

Oil Drilling Fluids

Field: Petroleum Engineering

Application: Aluminium stearate is used as a defoamer for oil drilling fluids.

Method: It is added to the drilling fluid to reduce foam.

Results: The addition of Aluminium stearate improves the efficiency of the drilling process by reducing foam.

Polysulfide Dental Impression Materials

Field: Dental Materials

Application: Aluminium stearate is used as a retarder for polysulfide dental impression materials.

Method: It is mixed into the impression material during the manufacturing process.

Waterproofing Fabrics

Cosmetics and Personal Care Industry

Field: Cosmetology

Application: Aluminium stearate is widely used as an emulsifying agent in the formulation of creams and lotions.

Method: It is mixed into the cosmetic product during the manufacturing process.

Results: The addition of Aluminium stearate provides smooth application and long-lasting effects.

Pharmaceuticals

Field: Pharmaceutical Industry

Application: In the pharmaceutical industry, manufacturers often use Aluminium stearate as a lubricant in tablet production.

Method: It is added during the tablet production process or applied as a coating.

Rubber and Plastics

Field: Polymer Engineering

Application: In the plastics industry, Aluminium stearate serves as a heat stabilizer for PVC.

Method: It is mixed into the plastic or rubber during the manufacturing process.

Results: The addition of Aluminium stearate contributes to the durability and longevity of the final product.

Construction and Cement

Field: Civil Engineering

Application: Its water-repellent properties make it ideal for use in concrete and other construction materials to enhance resistance against moisture.

Method: It is mixed into the construction material during the manufacturing process.

Food Industry

Field: Food Science

Paints and Coatings

Application: Aluminium stearate prevents caking in powdered pigments, which maintains the integrity of the colors and makes them easier to mix.

Results: The addition of Aluminium stearate improves the texture of the paint and makes it easier to apply.

Paint and Varnish Dryer

Application: Aluminium stearate is commonly used as a paint and varnish dryer.

Method: It is mixed into the paint or varnish during the manufacturing process.

Results: The addition of Aluminium stearate speeds up the drying process of paints and varnishes.

Waterproofing Agent

Application: Aluminium stearate is used as a waterproofing agent.

Method: It is applied to the material (like leather or rope) during the manufacturing process.

Results: The addition of Aluminium stearate improves the water resistance of the material.

Defoaming Agent

Field: Chemical Engineering

Application: Aluminium stearate is used as a defoaming agent.

Method: It is added to the solution or mixture that needs defoaming.

Results: The addition of Aluminium stearate reduces the foam in the solution or mixture.

Cement Additive

Application: Aluminium stearate is used as a cement additive.

Method: It is mixed into the cement during the manufacturing process.

Results: The addition of Aluminium stearate improves the properties of the cement.

Lubricants

Field: Mechanical Engineering

Application: Aluminium stearate is used in lubricants.

Method: It is mixed into the lubricant during the manufacturing process.

Results: The addition of Aluminium stearate improves the properties of the lubricant.

Cutting Compounds

Aluminum stearate is a white, waxy powder that belongs to the class of metal stearates, which are salts of stearic acid. Its chemical formula is , and it has a molecular weight of approximately 877.38 g/mol. This compound is synthesized primarily from the reaction between stearic acid and aluminum hydroxide or aluminum salts, resulting in a versatile material with numerous industrial applications due to its unique properties such as hydrophobicity, lubricating ability, and gelling characteristics .

The mechanism of action of aluminum stearate depends on its application. Here are two common examples:

- Esterification: The reaction of an alcohol with an acid to form esters.

- Transesterification: The process of exchanging the organic group of an ester with the organic group of an alcohol.

- Polymerization: Acting as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers .

These reactions often benefit from aluminum stearate's ability to enhance reaction rates and yields, making it a valuable component in synthetic chemistry.

Aluminum stearate can be synthesized through two primary methods:

- Precipitation Method: This involves neutralizing stearic acid with an aluminum salt solution to form a precipitate of aluminum stearate.

- Fusion Method: Stearic acid is reacted with aluminum hydroxide at elevated temperatures, resulting in a molten mixture that solidifies upon cooling .

Both methods yield aluminum stearate with similar properties but may differ slightly in purity and physical characteristics.

Unique Features of Aluminum Stearate- Superior lubricating properties compared to calcium and magnesium stearates.

- Enhanced gelling capabilities which are crucial for applications requiring thickening agents.

- Greater effectiveness in waterproofing applications due to its hydrophobic nature.

Studies on aluminum stearate's interactions with other materials have shown that it can effectively coat pigment particles in paints and coatings, preventing settling and improving dispersion. This property is particularly beneficial in applications where consistent color and texture are critical . Additionally, its lubricating properties allow for smoother processing in various manufacturing scenarios.

Physical Description

White solid; [Hawley] White powder; Insoluble in water; [MSDSonline]

Color/Form

Hard material

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 419 of 422 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Other CAS

Metabolism Metabolites

Use Classification

Cosmetics -> Emulsion stabilizing; Viscosity controlling; Emollient; Opacifying

Methods of Manufacturing

Reaction of aluminum isopropoxide with stearic acid in anhydrous pyridine or benzene

General Manufacturing Information

Paint and Coating Manufacturing

Plastics Material and Resin Manufacturing

Octadecanoic acid, aluminum salt (3:1): ACTIVE

Storage Conditions

In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...

All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/

Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/

Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/